16-羟基辣椒素

描述

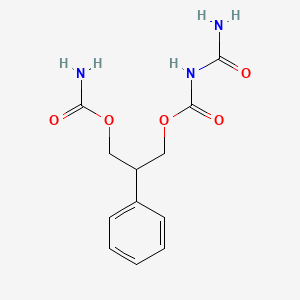

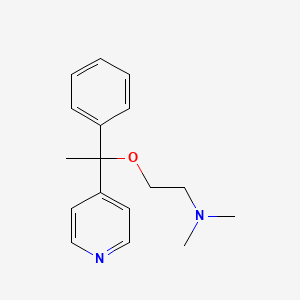

16-Hydroxy Capsaicin is a derivative of capsaicin, the primary capsaicinoid in chili pepper which is responsible for its spicy flavor . It is a crystalline, lipophilic, colorless, and odorless alkaloid . It has a molecular formula of C18H27NO4 and a molecular weight of 321.411 .

Synthesis Analysis

The synthesis of 16-Hydroxy Capsaicin involves olefin metathesis reaction of the raw material . The administration of the capsaicin precursors 8-methyl-noneic acid and vanillylamine has demonstrated that 8-methylnoneic acid occurs at lower levels than vanillylamine and is therefore the limiting substrate for capsaicin synthesis .Molecular Structure Analysis

Capsaicin displays cis/trans isomerism because the double bond prevents internal rotation . Capsaicin is always found as the trans isomer because in the cis form, the -CH (CH3)2 and the longer chain on the other side of the double bond will be close together, causing them to repel each other slightly .Physical and Chemical Properties Analysis

16-Hydroxy Capsaicin has a density of 1.1±0.1 g/cm3, a boiling point of 558.8±50.0 °C at 760 mmHg, and a flash point of 291.8±30.1 °C .科学研究应用

Capsaicin代谢:辣椒素是辣椒中的一种化合物,在肝脏和皮肤中代谢,产生包括16-羟基辣椒素在内的主要代谢物。这种代谢在人类、大鼠和狗的微粒体和S9分数中是相似的。与肝代谢相比,皮肤中的代谢过程相对较少(Chanda et al., 2008)。

化学预防潜力:辣椒素对某些化学致癌物和诱变剂表现出化学预防活性,主要通过与异物代谢酶的相互作用。它有潜力激活以及解毒各种化学致癌物和诱变剂(Surh & Lee, 1995)。

癌症研究:对辣椒素的广泛研究显示其在减轻癌症方面的潜力,主要通过其化学预防作用。它具有多种生物效应,如抗诱变、抗氧化和抗炎活性。然而,临床研究有限(Adetunji et al., 2022)。

镇痛应用:辣椒素在缓解疼痛方面的作用已经被确认,特别是在关节炎、糖尿病神经病变和牛皮癣等疾病中。它在缓解疼痛方面的有效性是不确定的,已经在临床研究和治疗中使用(Dicpinigaitis & Alva, 2005)。

治疗作用:除了在烹饪中的用途外,辣椒素及其类似物在包括镇痛、抗肥胖、抗瘙痒、抗炎、抗癌、抗氧化和神经保护功能在内的一系列治疗作用中发挥作用。研究继续探讨其在治疗与血管相关的疾病、代谢综合征和胃保护作用中的潜力(Basith et al., 2016)。

药理作用:辣椒素具有多样的药理作用,其辛辣度在临床试验中是一个限制因素。研究重点放在辣椒素及其类似物的生产、合成、表征和药理学上,包括在人类中潜在的临床用途(Reyes-Escogido et al., 2011)。

代谢和细胞毒性:辣椒素通过细胞色素P450代谢产生各种代谢物,并降低对肺和肝细胞的细胞毒性。这种代谢代表了细胞中的解毒机制(Reilly et al., 2003)。

生物活性:辣椒素展现出广泛的生物活性,包括心脏保护、抗结石、抗炎、产热以及对胃肠系统的有益作用。对其在缓解疼痛、预防癌症和减肥方面的潜在临床价值已经进行研究(Srinivasan, 2016)。

作用机制

Target of Action

16-Hydroxy Capsaicin, a metabolite of capsaicin, primarily targets nociceptor fibers . These fibers are responsible for transmitting pain signals to the brain. Capsaicin’s mechanism of action is attributed to the “defunctionalization” of these fibers by inducing a topical hypersensitivity reaction on the skin .

Mode of Action

The interaction of 16-Hydroxy Capsaicin with its targets results in a temporary loss of membrane potential and an inability to transport neurotrophic factors, leading to an altered phenotype . This alteration in pain mechanisms is due to many factors, including the induction of a topical hypersensitivity reaction on the skin .

Biochemical Pathways

16-Hydroxy Capsaicin is involved in the capsaicinoid biosynthetic pathway. Capsaicinoids are biosynthesized by the condensation of vanillylamine, derived from the phenylpropanoid pathway, and a series of branched-chain fatty acid moieties, originating from the branched-chain fatty acid pathway .

Pharmacokinetics

It is known that capsaicin, the parent compound, has a short half-life, limiting its clinical usefulness

Result of Action

The molecular and cellular effects of 16-Hydroxy Capsaicin’s action are primarily related to pain modulation. The compound induces a topical hypersensitivity reaction on the skin, leading to a temporary loss of membrane potential and an inability to transport neurotrophic factors . This results in an altered phenotype and a change in pain mechanisms .

Action Environment

The action, efficacy, and stability of 16-Hydroxy Capsaicin can be influenced by various environmental factors. For instance, the production of capsaicinoids, including 16-Hydroxy Capsaicin, can be increased through certain cultivation techniques . Additionally, the pungency of capsaicinoids is also dependent on the developmental stage of the fruits and the environmental conditions in which chili pepper plants grow .

安全和危害

Capsaicin is classified as having acute toxicity, skin irritation, serious eye damage, respiratory sensitization, skin sensitization, and specific target organ toxicity . It is fatal if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation .

未来方向

Capsaicin has gained considerable attention due to its broad biological activities, including antioxidation, anti-inflammation, anti-tumor, weight regulation, cardiac protection, anti-calculi, and diurnal-circadian regulation . In-depth studies of capsaicin metabolism and its physiological functions based on mass spectrometry are anticipated to yield new insights and methods for preventing and treating a wide range of diseases .

生化分析

Biochemical Properties

16-Hydroxy Capsaicin interacts with various enzymes, proteins, and other biomolecules. It is a product of the metabolic transformation of capsaicin, involving enzymes such as cytochrome P450s . The nature of these interactions is complex and can involve both covalent and non-covalent bonds .

Cellular Effects

16-Hydroxy Capsaicin has been shown to have effects on various types of cells and cellular processes. Like capsaicin, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 16-Hydroxy Capsaicin involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been suggested that capsaicin and its metabolites exert their effects by binding to the transient receptor potential cation channel subfamily V member 1 (TRPV1), although some effects may be independent of this receptor .

Temporal Effects in Laboratory Settings

The effects of 16-Hydroxy Capsaicin can change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of 16-Hydroxy Capsaicin can vary with different dosages in animal models. While specific studies on 16-Hydroxy Capsaicin are limited, research on capsaicin has shown that it can have different effects at different doses .

Metabolic Pathways

16-Hydroxy Capsaicin is involved in metabolic pathways such as lipid metabolism, energy metabolism, and antioxidant stress . It interacts with enzymes and cofactors in these pathways, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

16-Hydroxy Capsaicin is transported and distributed within cells and tissues. While specific transporters or binding proteins for 16-Hydroxy Capsaicin have not been identified, capsaicin is known to be synthesized in the placenta epidermal cells of pepper fruit and transported to different plant organs .

Subcellular Localization

Research on the enzyme responsible for its synthesis, tabersonine 16-hydroxylase (T16H), has shown that altering its subcellular localization can affect its catalytic efficiency .

属性

IUPAC Name |

(E)-8-hydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO4/c1-18(2,22)11-7-5-4-6-8-17(21)19-13-14-9-10-15(20)16(12-14)23-3/h7,9-12,20,22H,4-6,8,13H2,1-3H3,(H,19,21)/b11-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGBQQOBPAFILCJ-YRNVUSSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(/C=C/CCCCC(=O)NCC1=CC(=C(C=C1)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20857715 | |

| Record name | (6E)-8-Hydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112848-19-8 | |

| Record name | (6E)-8-Hydroxy-N-((4-hydroxy-3-methoxyphenyl)methyl)-8-methyl-6-nonenamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112848198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6E)-8-Hydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6E)-8-HYDROXY-N-((4-HYDROXY-3-METHOXYPHENYL)METHYL)-8-METHYL-6-NONENAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78MQL2F5MK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Imidazole, 1-[(1R)-1-phenylethyl]-](/img/structure/B602287.png)

![3-[(1S)-1-phenylethyl]-4-imidazolecarboxylic acid ethyl ester](/img/structure/B602290.png)